N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures. The reaction is carried out at approximately 180°C, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxadiazole derivatives with varying degrees of oxidation.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted oxadiazole compounds with different functional groups.
Scientific Research Applications
N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer, vasodilator, and anticonvulsant properties.
Materials Science: It is used in the development of high-energy materials due to its favorable oxygen balance and positive heat of formation.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as sphingomyelin phosphodiesterase 1 (SMPD1), which plays a role in lipid metabolism.
Pathways Involved: By inhibiting SMPD1, the compound can reduce the levels of ceramide and sphingomyelin, leading to decreased inflammation and lipid plaque formation.
Comparison with Similar Compounds
N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide can be compared with other oxadiazole derivatives:
Similar Compounds:
Uniqueness: The presence of the N’-hydroxy group and the specific substitution pattern in N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide imparts unique chemical and biological properties, making it distinct from other oxadiazole derivatives.
Properties
IUPAC Name |
N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-3(4(5)6-9)8-10-7-2/h9H,1H3,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCOZSHFZBUMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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